[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHOXYPHENYL)METHANONE
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Overview
Description
4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 5-chloro-2-methylphenylpiperazine with 4-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicine, 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE is investigated for its potential use as a drug candidate. Its ability to interact with specific receptors or enzymes makes it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOmethanone
- 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOmethanone
Uniqueness
Compared to similar compounds, 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE is unique due to the presence of the 4-ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in the compound’s interactions with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-3-25-18-8-5-16(6-9-18)20(24)23-12-10-22(11-13-23)19-14-17(21)7-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQGCJCESLSPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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